

Application Notes and Protocols: Stability of AMPK Activator 16 in DMSO Solution

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Compound of Interest

Compound Name: AMPK activator 16

Cat. No.: B15618806

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Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.[1][2] AMPK activators are therefore of considerable interest in drug discovery and development. **AMPK activator 16** is a novel small molecule identified through virtual screening and SAR-driven synthesis that has demonstrated significant activation of AMPK in cellular assays.[3] As with any compound intended for biological screening and long-term storage, understanding its stability in common solvents like dimethyl sulfoxide (DMSO) is paramount for ensuring data integrity and reproducibility.

This document provides a comprehensive guide to the stability of **AMPK activator 16** in DMSO solution. While specific quantitative stability data for **AMPK activator 16** is not yet publicly available, this application note offers a detailed protocol for researchers to conduct their own stability studies. It also includes a general overview of the AMPK signaling pathway and best practices for handling and storing DMSO stock solutions.

AMPK Activator 16: Compound Profile

Property	Value
Compound Name	AMPK activator 16
CAS Number	2252336-04-0[3][4]
Molecular Formula	C23H20ClNO5S[3][4]
Molecular Weight	457.93 g/mol [3]
Target	AMP-activated protein kinase (AMPK)[3][4]
Mechanism of Action	Interacts with key residues of AMPK to cause significant activation, leading to increased phosphorylation of downstream targets like ACC and raptor.[3][4]

Quantitative Stability Data in DMSO

As of the date of this document, specific quantitative data on the stability of **AMPK activator 16** in DMSO solution over time and at various temperatures has not been published. The primary research article describing this compound is slated for publication in April 2025.[3] Researchers are strongly encouraged to perform their own stability assessments using the protocol outlined below. The following table is provided as a template for recording experimental findings.

Table 1: Template for Stability Data of **AMPK Activator 16** in DMSO

Time Point	Storage Condition	% Remaining (Mean ± SD)	Degradation Products Observed (if any)
T = 0	-20°C	100%	None
T = 24 hours	-20°C	100%	None
T = 1 week	-20°C		
T = 1 month	-20°C		
T = 0	4°C	100%	None
T = 24 hours	4°C	100%	None
T = 1 week	4°C		
T = 0	Room Temperature	100%	None
T = 24 hours	Room Temperature	100%	None
T = 48 hours	Room Temperature		

Experimental Protocol: Assessing the Stability of AMPK Activator 16 in DMSO

This protocol provides a detailed methodology for determining the stability of **AMPK activator 16** in a DMSO solution. The primary analytical method employed is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, which allows for the quantification of the parent compound over time.

Materials and Reagents:

- **AMPK activator 16**
- Dimethyl sulfoxide (DMSO), anhydrous (≥99.9% purity)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade

- Formic acid (FA), LC-MS grade
- Stable internal standard (IS) with similar chromatographic properties to **AMPK activator 16**
- Amber glass or polypropylene vials with screw caps

Equipment:

- Analytical balance
- Vortex mixer
- Calibrated pipettes and tips
- HPLC system with a UV detector
- Incubators or ovens for controlled temperature storage
- Freezer (-20°C)

Procedure:

- Preparation of Stock Solutions:
 - **AMPK Activator 16** Stock Solution (10 mM): Accurately weigh a precise amount of **AMPK activator 16** and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
 - Internal Standard (IS) Stock Solution (10 mM): Prepare a 10 mM stock solution of the chosen internal standard in anhydrous DMSO.
- Sample Preparation for Stability Study:
 - Dispense aliquots of the 10 mM **AMPK activator 16** stock solution into multiple labeled vials, ensuring each vial contains enough volume for a single time point analysis.
 - Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).

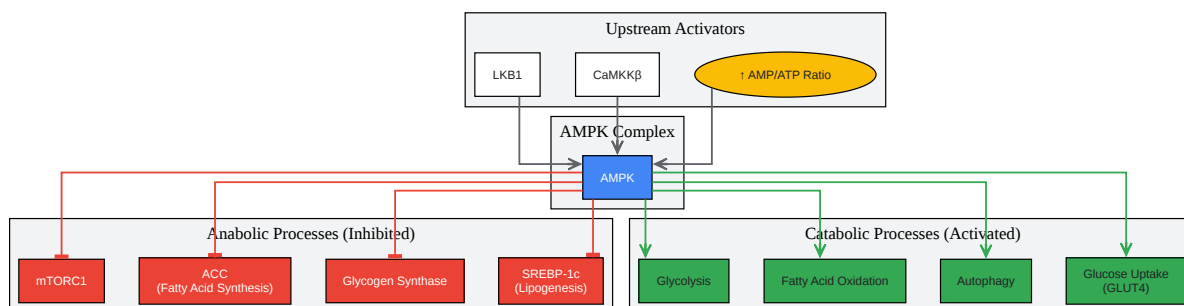
- Time Zero (T0) Analysis:
 - Immediately after preparation, take one vial from each temperature set for the initial time point analysis.
 - Prepare the T0 sample for HPLC analysis by adding a known concentration of the internal standard and diluting the mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for the HPLC system (e.g., 10 µM).
 - Inject the prepared T0 sample into the HPLC system and record the chromatogram.
- Incubation and Sample Collection:
 - Store the prepared vials at their designated temperatures.
 - At each scheduled time point (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage condition.
 - Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
 - Prepare the sample for HPLC analysis as described in step 3.
- HPLC Analysis:
 - Analyze each sample using a validated HPLC method capable of separating **AMPK activator 16** from its potential degradation products and the internal standard.
 - Record the peak areas for both **AMPK activator 16** and the internal standard.
- Data Analysis:
 - For each time point, calculate the peak area ratio of **AMPK activator 16** to the internal standard.
 - Determine the percentage of **AMPK activator 16** remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) x 100

- Plot the % remaining against time for each storage condition to visualize the degradation profile.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in regulating cellular metabolism. AMPK is activated by an increase in the AMP/ATP ratio, as well as by upstream kinases such as LKB1 and CaMKK β . Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.

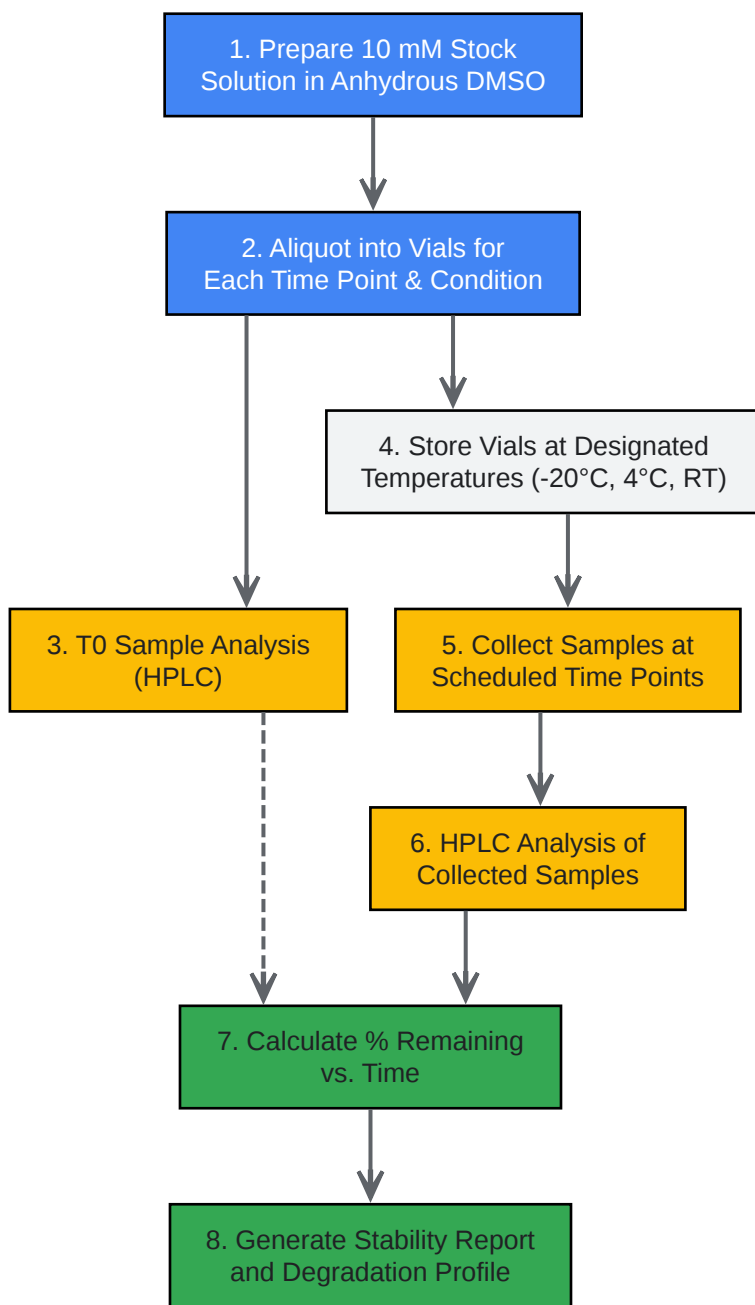


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Caption: A simplified diagram of the AMPK signaling pathway.

Experimental Workflow for Stability Assessment

The workflow below outlines the key steps for conducting a stability study of **AMPK activator 16** in DMSO.



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Caption: Workflow for assessing compound stability in DMSO.

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